REACTION_CXSMILES
|
[NH2:1][C@@H:2]([C:7]([OH:9])=[O:8])[C:3]([SH:6])([CH3:5])[CH3:4].[CH3:10][N:11]([CH3:18])[C:12](=[O:17])[CH2:13][C:14]([CH3:16])=O.S([O-])([O-])(=O)=O.[Mg+2]>C1C=CC=CC=1>[CH3:4][C:3]1([CH3:5])[S:6][C:14]([CH2:13][C:12]([N:11]([CH3:18])[CH3:10])=[O:17])([CH3:16])[NH:1][CH:2]1[C:7]([OH:9])=[O:8] |f:2.3|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
N[C@H](C(C)(C)S)C(=O)O
|
Name
|
|
Quantity
|
1.73 g
|
Type
|
reactant
|
Smiles
|
CN(C(CC(=O)C)=O)C
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 3.5 hours under a stream of argon
|
Duration
|
3.5 h
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved in hot methyl alcohol
|
Type
|
CUSTOM
|
Details
|
Insolubles were removed by filtration
|
Type
|
DISTILLATION
|
Details
|
the solvent was again distilled off
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from chloroform
|
Type
|
CUSTOM
|
Details
|
further recrystallized from ethyl alcohol-ether
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(NC(S1)(C)CC(=O)N(C)C)C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 65.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |